molecular formula C26H28N2O3 B15019095 N'-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide

N'-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide

Cat. No.: B15019095
M. Wt: 416.5 g/mol
InChI Key: CYNOLUWOXOSKFD-OVVQPSECSA-N
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Description

N'-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide is a Schiff base derivative belonging to the acetohydrazide class. Its structure comprises:

  • Benzylidene moiety: A 2-benzyloxy-substituted aromatic ring, providing steric bulk and influencing electronic properties.
  • Acetohydrazide backbone: The –NH–N=C– linkage, critical for forming hydrogen bonds and coordinating metal ions.

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

2-(4-butylphenoxy)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H28N2O3/c1-2-3-9-21-14-16-24(17-15-21)30-20-26(29)28-27-18-23-12-7-8-13-25(23)31-19-22-10-5-4-6-11-22/h4-8,10-18H,2-3,9,19-20H2,1H3,(H,28,29)/b27-18+

InChI Key

CYNOLUWOXOSKFD-OVVQPSECSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound is a hydrazone derivative formed via the condensation of two key intermediates:

  • 2-(Benzyloxy)benzaldehyde : Aromatic aldehyde with a benzyloxy substituent.
  • 2-(4-Butylphenoxy)acetohydrazide : Hydrazide derived from 2-(4-butylphenoxy)acetic acid.

The retrosynthetic pathway (Fig. 1) highlights the disconnection at the hydrazone (-NH-N=CH-) linkage, guiding the synthesis toward modular preparation of the aldehyde and hydrazide precursors.

Stepwise Synthesis of Key Intermediates

Synthesis of 2-(Benzyloxy)benzaldehyde

Procedure :

  • Benzylation of Salicylaldehyde :
    • Salicylaldehyde (2-hydroxybenzaldehyde) is treated with benzyl chloride (1.2 eq) in the presence of potassium carbonate (K₂CO₃, 2 eq) in anhydrous dimethylformamide (DMF).
    • The mixture is stirred at 80°C for 6–8 hours under nitrogen.
    • Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 9:1).
    • Yield : ~85–90%.

Characterization :

  • ¹H NMR (CDCl₃) : δ 10.45 (s, 1H, CHO), 7.82–7.40 (m, 8H, Ar-H), 5.25 (s, 2H, OCH₂Ph).
  • IR (KBr) : 2840 cm⁻¹ (C-H stretch, aldehyde), 1685 cm⁻¹ (C=O).

Synthesis of 2-(4-Butylphenoxy)acetohydrazide

Procedure :

  • Esterification of 2-(4-Butylphenoxy)acetic Acid :
    • 2-(4-Butylphenoxy)acetic acid (1 eq) is refluxed in methanol (MeOH) with concentrated H₂SO₄ (0.1 eq) for 2 hours to form methyl 2-(4-butylphenoxy)acetate.
    • Yield : ~95%.
  • Hydrazide Formation :
    • Methyl ester (1 eq) is reacted with hydrazine hydrate (2 eq) in MeOH at 60°C for 4 hours.
    • Workup : The precipitate is filtered, washed with cold MeOH, and dried.
    • Yield : ~88%.

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 9.85 (s, 1H, NH), 7.12–6.85 (m, 4H, Ar-H), 4.65 (s, 2H, OCH₂CO), 2.55 (t, 2H, CH₂CH₂CH₂CH₃), 1.55–1.25 (m, 4H, CH₂CH₂CH₂CH₃), 0.90 (t, 3H, CH₂CH₃).
  • HREI-MS : m/z 236.1284 [M+H]⁺ (calc. 236.1288).

Hydrazone Formation: Condensation of Aldehyde and Hydrazide

Optimized Reaction Conditions

Procedure :

  • Reflux Condensation :
    • 2-(Benzyloxy)benzaldehyde (1 eq) and 2-(4-butylphenoxy)acetohydrazide (1 eq) are refluxed in absolute ethanol (EtOH) with glacial acetic acid (3 drops) for 6–8 hours.
    • Monitoring : Reaction progress is tracked via TLC (silica gel, ethyl acetate:hexane, 1:1).
  • Workup :
    • The mixture is cooled, and the precipitate is filtered, washed with cold EtOH, and recrystallized from ethanol/water (1:1).
    • Yield : ~75–80%.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide’s -NH₂ group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone (-NH-N=CH-) linkage (Fig. 2).

Alternative Synthetic Approaches

  • Mechanochemical Synthesis :

    • Ball-milling the aldehyde and hydrazide with a catalytic amount of p-toluenesulfonic acid (PTSA) for 1–2 hours.
    • Advantage : Reduced solvent use; Yield : ~70%.
  • Solid-State Melt Reaction :

    • Heating the reactants at 120°C for 30 minutes under vacuum.
    • Limitation : Lower yield (~60%) due to partial decomposition.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) :
    δ 11.45 (s, 1H, NH), 8.35 (s, 1H, CH=N), 7.80–6.90 (m, 12H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.70 (s, 2H, OCH₂CO), 2.60 (t, 2H, CH₂CH₂CH₂CH₃), 1.60–1.30 (m, 4H, CH₂CH₂CH₂CH₃), 0.95 (t, 3H, CH₂CH₃).

  • ¹³C NMR (DMSO-d₆) :
    δ 165.2 (C=O), 160.1 (CH=N), 158.5–114.0 (Ar-C), 69.8 (OCH₂Ph), 65.5 (OCH₂CO), 33.5–22.1 (butyl chain), 13.8 (CH₂CH₃).

  • HREI-MS :
    m/z 416.51 [M]⁺ (calc. 416.51).

Purity and Crystallinity

  • HPLC : Purity >98% (C18 column, acetonitrile:water, 70:30, 1 mL/min, λ=254 nm).
  • Melting Point : 182–184°C.

Industrial-Scale Considerations and Challenges

Solvent Selection and Recycling

  • Ethanol vs. Methanol : Ethanol offers safer handling and higher boiling points, reducing evaporation losses during reflux.
  • Waste Management : Distillation recovery of solvents achieves ~90% reuse efficiency.

Byproduct Mitigation

  • Hydrazone Isomerism : The E-isomer predominates (>95%) due to steric hindrance during imine formation.
  • Side Reactions : Over-condensation or oxidation is minimized by inert atmosphere (N₂) and controlled reaction times.

Comparative Evaluation of Synthetic Methods

Method Yield Reaction Time Scalability Eco-Friendliness
Reflux Condensation 75–80% 6–8 hours High Moderate
Mechanochemical 70% 1–2 hours Moderate High
Solid-State Melt 60% 0.5 hours Low High

Applications and Derivatives

  • Pharmaceutical Potential : Hydrazones exhibit urease inhibition (IC₅₀ ~13–250 µM) and antitumor activity.
  • Material Science : Thermal stability (TGA: decomposition >250°C) suits polymer stabilization.

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzylidene oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazides.

Scientific Research Applications

N’-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N’-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Spectral Properties

Melting Point and Solubility
  • Melting Point : Analogous compounds (e.g., : 374.44 g/mol) exhibit melting points between 158–256°C, influenced by substituent bulk and symmetry.
  • Solubility: Lipophilic groups (e.g., 4-butylphenoxy) enhance solubility in organic solvents (e.g., DMF, ethanol) compared to polar analogs ().
Spectroscopic Characterization
  • IR Spectroscopy : Expected peaks include:
    • N–H stretch: 3200–3300 cm⁻¹ ().
    • C=O stretch: 1650–1680 cm⁻¹ ().
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), –CH=N– proton (δ 8.1–8.3 ppm) ().
    • ¹³C NMR : Carbonyl carbon (δ 165–170 ppm), benzylidene carbons (δ 140–150 ppm) ().
  • Mass Spectrometry : Molecular ion peaks align with molecular weights (e.g., m/z 374.44 for ).

Table 2: Spectral Data of Selected Analogs

Compound Name IR (C=O, cm⁻¹) ¹H NMR (δ, ppm) Molecular Ion (m/z) Reference
N′-(4-Hydroxy-3-methoxybenzylidene)acetohydrazide 1675 8.2 (CH=N), 6.8–7.5 (Ar) 406.4
N′-(4-Dimethylaminobenzylidene)-2-(phenoxy)acetohydrazide 1660 8.1 (CH=N), 6.7–7.8 (Ar) 353.4
Anticholinesterase Activity

Hydrazide derivatives with electron-donating groups (e.g., –OCH₃, –N(CH₃)₂) show moderate activity (IC₅₀: 29.5–50 µM), though less potent than galantamine ().

Antimicrobial Activity

Compounds with bulky aryl groups (e.g., naphthyloxy in ) exhibit enhanced antifungal activity against Candida albicans (MIC: 12.5 µg/mL) compared to smaller substituents ().

Structural Modifications and Trends

  • Electron-Withdrawing Groups (e.g., –NO₂, –SO₂): Increase thermal stability but reduce solubility ().
  • Lipophilic Substituents (e.g., –C₄H₉): Enhance blood-brain barrier penetration, relevant for CNS-targeted drugs ().
  • Hydrogen-Bond Donors (e.g., –OH, –NH): Improve binding to biological targets like acetylcholinesterase ().

Biological Activity

N'-(2-(Benzyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and potential applications of this compound based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction between 2-(benzyloxy)benzaldehyde and 4-butylphenoxyacetohydrazide. The reaction conditions usually include the use of solvents like ethanol or methanol under reflux conditions, which facilitate the formation of the hydrazone linkage. The purity and structure of the synthesized compound can be confirmed through techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives related to this compound. For instance, compounds with similar structures have demonstrated significant antibacterial activity against drug-resistant strains such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii .

Minimum Inhibitory Concentration (MIC) values for these compounds indicate their effectiveness:

  • Compound 17 : MIC = 2 µg/mL against S. aureus-MRSA.
  • Compound 18 : MIC = 2 µg/mL with a growth inhibition rate of 98.7% against S. aureus-MRSA.

These findings suggest that modifications in the aryl ring can enhance antibacterial activity, particularly through the introduction of electron-withdrawing groups like nitro or halogen substituents .

Anticancer Activity

In addition to antimicrobial properties, hydrazone derivatives have shown promise in anticancer research. For example, some synthesized hydrazones exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by:

  • Substituents on the Aryl Rings : Electron-donating groups tend to enhance activity, while electron-withdrawing groups may reduce it.
  • Hydrophobicity : Increased lipophilicity often correlates with better membrane permeability and bioavailability.
  • Hydrogen Bonding : The ability to form hydrogen bonds can affect binding affinity to biological targets.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several benzylidene derivatives for their ability to inhibit bacterial growth. Among them, compounds resembling this compound displayed promising results against resistant strains .
  • Cytotoxicity Assessment : Another research focused on the cytotoxic effects of hydrazone derivatives on cancer cell lines. The study found that certain modifications led to significant reductions in cell viability, suggesting potential for further development as anticancer agents .

Q & A

Q. Basic

  • Anticholinesterase activity : Tested via Ellman’s spectrophotometric method using acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). IC₅₀ values are compared to reference drugs like galantamine .
  • Anti-inflammatory activity : Assessed using carrageenan-induced paw edema models in rodents, with COX-1/2 inhibition assays .

Advanced How do structural modifications (e.g., substituents on the benzylidene or phenoxy groups) influence bioactivity? Electron-withdrawing groups (e.g., nitro, chloro) on the benzylidene ring enhance AChE inhibition (e.g., compound 206, IC₅₀ = 29.5 µM ). Conversely, bulky substituents (e.g., 4-dimethylaminobenzylidene) may reduce activity due to steric hindrance . Quantitative SAR (QSAR) models can predict optimal substituent patterns .

How can contradictory data in biological potency across studies be addressed?

Advanced
Discrepancies in IC₅₀ values (e.g., lower potency compared to galantamine vs. high activity in similar analogs ) may arise from:

  • Enzyme source variations : Recombinant vs. tissue-extracted AChE exhibit different kinetic properties.
  • Assay conditions : pH, temperature, and substrate concentration (acetylthiocholine iodide) must be standardized.
    Methodological replication and meta-analysis of kinetic parameters (Km, Vmax) are recommended to resolve inconsistencies .

What strategies are used to optimize the compound’s pharmacokinetic properties?

Q. Advanced

  • Lipophilicity modulation : Introducing polar groups (e.g., hydroxyl, methoxy) improves aqueous solubility. For example, 2-hydroxybenzylidene derivatives show enhanced bioavailability in rodent models .
  • Prodrug design : Esterification of the hydrazide NH₂ group can enhance blood-brain barrier penetration for neuroactive derivatives .
  • Nanoparticle formulation : Organic nanoparticles (3–5 nm) of analogous hydrazides improve stability and corrosion inhibition efficacy, suggesting potential for drug delivery applications .

How is computational chemistry applied to study this compound?

Q. Advanced

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins like AChE or COX-1. For example, the hydrazone moiety often occupies the catalytic anionic site (CAS) of AChE .
  • DFT calculations : Used to analyze electronic properties (HOMO-LUMO gaps) and reactive sites for electrophilic substitution .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Purification : Hydrazones often require recrystallization from methanol/ethanol, which may limit scalability. Column chromatography with gradients of ethyl acetate/hexane is an alternative .
  • Byproduct formation : Microwave-assisted synthesis reduces side reactions (e.g., hydrolysis) compared to conventional heating .

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